Cyclopentylmethanethiol Cyclopentylmethanethiol
Brand Name: Vulcanchem
CAS No.: 6053-79-8
VCID: VC7984934
InChI: InChI=1S/C6H12S/c7-5-6-3-1-2-4-6/h6-7H,1-5H2
SMILES: C1CCC(C1)CS
Molecular Formula: C6H12S
Molecular Weight: 116.23 g/mol

Cyclopentylmethanethiol

CAS No.: 6053-79-8

Cat. No.: VC7984934

Molecular Formula: C6H12S

Molecular Weight: 116.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentylmethanethiol - 6053-79-8

Specification

CAS No. 6053-79-8
Molecular Formula C6H12S
Molecular Weight 116.23 g/mol
IUPAC Name cyclopentylmethanethiol
Standard InChI InChI=1S/C6H12S/c7-5-6-3-1-2-4-6/h6-7H,1-5H2
Standard InChI Key HBLUJTHFXFVJRN-UHFFFAOYSA-N
SMILES C1CCC(C1)CS
Canonical SMILES C1CCC(C1)CS

Introduction

Nomenclature and Structural Identification

Cyclopentylmethanethiol (CAS: 7133-36-0) is systematically named (methylsulfanyl)cyclopentane, with alternative designations including cyclopentyl methyl sulfide and methylthiocyclopentane . Its molecular formula is C₆H₁₂S, featuring a cyclopentane ring bonded to a methylthio (–SCH₃) group. The IUPAC name derives from the parent cyclopentane structure substituted with a methylthio moiety. Confusion may arise with cyclopentanethiol (C₅H₁₀S, CAS: 1679-07-8), a distinct compound where a thiol (–SH) group is directly attached to the cyclopentane ring .

Molecular Geometry and Spectroscopic Data

  • SMILES: SC1CCCC1 (cyclopentanethiol) vs. CSC1CCCC1 (cyclopentylmethyl sulfide) .

  • 3D Conformation: The methylthio group adopts an equatorial position in the cyclopentane ring to minimize steric strain, as inferred from analogous sulfide structures .

Synthesis and Manufacturing

Industrial Synthesis Pathways

Cyclopentylmethyl sulfide is typically synthesized via nucleophilic substitution reactions:

  • Methylation of Cyclopentanethiol:

    C₅H₉SH + CH₃IC₆H₁₂S+HI\text{C₅H₉SH + CH₃I} \rightarrow \text{C₆H₁₂S} + \text{HI}

    This method, though straightforward, faces challenges in controlling byproduct formation .

  • Acid-Catalyzed Addition:
    Methanol reacts with cyclopentene derivatives in the presence of solid acid catalysts (e.g., zeolites), yielding cyclopentylmethyl ether as a byproduct . Adaptation of this method for sulfide synthesis requires substitution of methanol with methanethiol .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Boiling Point106°C
Density (20°C)0.8630 g/cm³
Vapor Pressure (20°C)1 mmHg
Enthalpy of Vaporization45.10 ± 0.20 kJ/mol
Heat Capacity (Cₚ, liquid)192.92 J/mol·K

Solubility and Reactivity

  • Hydrophobicity: Low water solubility (0.3 g/100 g H₂O) makes it ideal for liquid-liquid extractions .

  • Chemical Stability: Resists peroxide formation under ambient conditions, unlike tetrahydrofuran .

Applications in Organic Chemistry

Reaction Solvent

Cyclopentylmethyl sulfide’s stability under acidic/basic conditions and high boiling point render it suitable for:

  • Grignard Reactions: Enhances yields by minimizing side reactions .

  • Friedel-Crafts Alkylation: Acts as a non-polar solvent for electrophilic aromatic substitutions .

Pharmaceutical Intermediate

  • Thiol-Disulfide Exchange: Utilized in prodrug synthesis for controlled drug release .

  • Chiral Synthesis: The cyclopentane ring’s rigidity aids in stereoselective transformations .

Environmental Impact and Regulatory Status

  • Biodegradability: Slow aerobic degradation (t₁/₂ > 60 days) .

  • Regulatory Compliance: Listed in EPA’s TSCA Inventory (DTXSID2074958) .

Recent Research Advances

Catalytic Applications

  • Pd-Catalyzed Cross-Couplings: Cyclopentylmethyl sulfide improves catalyst longevity in Suzuki-Miyaura reactions .

  • Photoredox Catalysis: Enhances electron transfer efficiency in visible-light-driven syntheses .

Computational Studies

  • DFT Calculations: Predict preferential adsorption on Au(111) surfaces for sensor applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator